molecular formula C20H20N4O5 B2884361 N1-(4-carbamoylphenyl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941958-19-6

N1-(4-carbamoylphenyl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2884361
CAS RN: 941958-19-6
M. Wt: 396.403
InChI Key: KNVMNFOVLZCSMC-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects.

Scientific Research Applications

Phase I and Pharmacokinetic Study

A Phase I and pharmacokinetic study was conducted on a compound known as TZT-1027, which is a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly through binding to tubulins. This study aimed to assess dose-limiting toxicities, determine the maximum tolerated dose, and study the pharmacokinetics of TZT-1027 when given intravenously. The study found that the drug was associated with neutropenia and infusion arm pain as dose-limiting toxicities, suggesting its potential application in cancer treatment, given its cytotoxic properties (de Jonge et al., 2005).

Safety, Tolerability, and Retinoid Levels

A pilot trial explored the safety, tolerability, and retinoid levels of N-(4-hydroxyphenyl) retinamide in combination with tamoxifen in patients at high risk for developing invasive breast cancer. This combination showed acceptable tolerability and provided insights into potential chemopreventive applications against mammary cancer, emphasizing the importance of understanding the pharmacological effects of novel compounds (Conley et al., 2000).

Retinoids and Breast Cancer

Research on N-(4-hydroxyphenyl) retinamide (4-HPR) investigated its effects on natural killer (NK) activity in women treated as part of a chemoprevention trial. The study found an increase in NK activity, suggesting a potential immunoenhancing effect, which could be relevant to the mechanisms of action of similar compounds in cancer prevention or therapy (Villa et al., 1993).

Metabolism and Disposition Studies

Studies on the metabolism and disposition of various compounds, such as BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, and [14C]BMS-690514, provide valuable information on how novel compounds are metabolized and excreted in humans. Such data are crucial for drug development, indicating the potential research applications of related compounds in understanding pharmacokinetics and optimizing dosing regimens (Christopher et al., 2010).

properties

IUPAC Name

N-(4-carbamoylphenyl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-29-16-9-8-14(11-15(16)24-10-2-3-17(24)25)23-20(28)19(27)22-13-6-4-12(5-7-13)18(21)26/h4-9,11H,2-3,10H2,1H3,(H2,21,26)(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVMNFOVLZCSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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